molecular formula C22H20Cl2N2O2 B11306789 N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11306789
M. Wt: 415.3 g/mol
InChI Key: ZXSFZMMPUHIDAX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes chlorinated phenyl and pyridinyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2-chlorobenzylamine and pyridine-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide stands out due to its unique combination of chlorinated phenyl and pyridinyl groups. This structural uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20Cl2N2O2

Molecular Weight

415.3 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20Cl2N2O2/c1-15-11-18(12-16(2)22(15)24)28-14-21(27)26(20-9-5-6-10-25-20)13-17-7-3-4-8-19(17)23/h3-12H,13-14H2,1-2H3

InChI Key

ZXSFZMMPUHIDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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